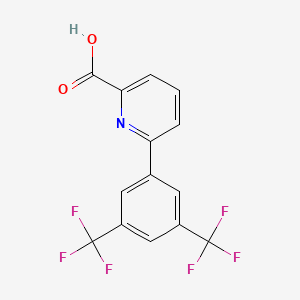

6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid

Descripción general

Descripción

6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid is a compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a picolinic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the use of 3,5-bis(trifluoromethyl)benzene as a starting material, which undergoes a series of reactions to introduce the picolinic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations efficiently .

Análisis De Reacciones Químicas

Amide Bond Formation

The carboxylic acid group undergoes amidation with amines under standard coupling conditions. For example:

-

Reagents : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), diisopropylethyl amine (DIPEA)

-

Conditions : Room temperature in isopropyl acetate or acetonitrile

-

Outcome : Formation of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide with high regioselectivity .

Example Reaction :

Nucleophilic Aromatic Substitution

The pyridine ring’s bromine substituent (in derivatives) can be replaced via catalytic amination:

-

Reagents : Aqueous NH₃, CuSO₄·5H₂O (catalyst)

-

Conditions : Autoclave at 100°C under 7 bar pressure for 2 hours .

-

Outcome : Conversion to 3-amino-6-methoxy-5-(trifluoromethyl)picolinic acid with >90% purity after workup.

Esterification

The carboxylic acid reacts with electrophiles to form esters:

-

Reagents : Dimethyl carbonate (DMC), ethyl chloroformate

-

Conditions : TMPMgCl·LiCl (turbo Grignard reagent) in THF at -50°C to 50°C .

Table 1: Esterification Outcomes

| Electrophile | Product | Yield (%) |

|---|---|---|

| CO(OCH₃)₂ | Methyl picolinate derivative | 56 |

| ClCO(OCH₂CH₃) | Ethyl picolinate derivative | 68 |

Coordination Chemistry

The pyridine nitrogen participates in metal complexation:

-

Applications : Copper-catalyzed reactions (e.g., Ullmann-type amination) .

-

Example : Cu(II) sulfate mediates bromine-to-amine substitution under high-pressure conditions .

Decarboxylation

While not explicitly documented for this compound, analogous picolinic acids undergo decarboxylation under thermal or acidic conditions. The trifluoromethyl groups may stabilize intermediates, altering reaction pathways compared to non-fluorinated analogs .

Comparative Reactivity

Table 2: Influence of Trifluoromethyl Groups on Reactivity

| Reaction Type | Effect of CF₃ Groups |

|---|---|

| Amidation | Enhanced electrophilicity of carbonyl |

| Metal complexation | Increased ligand stability |

| Aromatic substitution | Reduced electron density at pyridine |

Key Findings from Research

-

Catalytic Amination : Copper-mediated amination achieves >90% conversion under optimized conditions, critical for synthesizing bioactive derivatives .

-

Steric Effects : The 3,5-bis(trifluoromethyl)phenyl group hinders electrophilic substitution at the pyridine ring’s 4-position, directing reactivity to the 2-carboxylic acid .

-

Stability : The compound’s hydrolytic stability in acidic media (pH 1–2) enables robust workup procedures .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced antimicrobial properties. For instance, derivatives of picolinic acid have shown effectiveness against drug-resistant bacterial strains. A study highlighted that certain trifluoromethyl-substituted compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Staphylococcus aureus and other strains .

1.2 Drug Discovery and Development

6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid serves as a lead compound in drug discovery, particularly targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK). Its structure allows for rational drug design aimed at improving pharmacokinetic properties and therapeutic efficacy against tuberculosis . The compound's ability to form complexes with metal ions also opens pathways for developing novel therapeutic agents through coordination chemistry .

1.3 Respiratory Disorders Treatment

Picolinic acid derivatives are being explored for their potential in treating cystic fibrosis and other respiratory conditions. These compounds can restore or enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), making them valuable in addressing genetic mutations associated with these diseases .

Chemical Synthesis Applications

2.1 Synthesis of Picolinic Acid Derivatives

The synthesis of this compound involves multi-step organic reactions that require precise control of conditions to achieve high yields. This compound acts as an intermediate in synthesizing other pyridine derivatives, which are crucial in various chemical processes .

2.2 Building Block for Complex Molecules

This compound is utilized as a building block for creating complex heterocyclic libraries, which are essential in developing new pharmaceuticals and agrochemicals . Its unique trifluoromethyl groups contribute to the stability and reactivity of the resulting compounds.

Material Science Applications

3.1 Coordination Chemistry

The nitrogen atom in the pyridine ring of this compound allows it to participate in coordination chemistry, forming complexes with various metal ions. This property is significant for developing new materials with tailored properties for applications in catalysis and sensor technology .

Mecanismo De Acción

The mechanism of action of 6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used[4][4].

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other trifluoromethyl-substituted phenyl derivatives and picolinic acid derivatives. Examples include:

- 3,5-Bis(trifluoromethyl)benzoic acid

- 3,5-Bis(trifluoromethyl)phenylboronic acid

Uniqueness

6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid is unique due to the combination of trifluoromethyl groups and the picolinic acid moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications .

Actividad Biológica

6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid is a compound characterized by its unique trifluoromethyl substitutions on the phenyl ring, which significantly enhance its lipophilicity and biological activity. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action, synthesis, and potential applications.

- Molecular Formula : C14H7F6NO2

- Molecular Weight : 335.20 g/mol

- CAS Number : 887982-70-9

The compound features a picolinic acid structure with a pyridine ring and a carboxylic acid group at the 2-position. The trifluoromethyl groups at the 3 and 5 positions are crucial for enhancing the compound's reactivity and biological properties.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. This is attributed to the lipophilic nature imparted by the trifluoromethyl groups, which enhances membrane permeability and interaction with bacterial targets.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values as low as 2 µg/mL against certain strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 2 |

| Staphylococcus epidermidis | 1-2 |

| Enterococci | 1-4 |

| Bacillus subtilis | 1-4 |

Anticancer Properties

The anticancer potential of this compound is also noteworthy. Preliminary research suggests that it may inhibit cancer cell proliferation through several mechanisms, including apoptosis induction and cell cycle arrest.

- Cytotoxicity Studies : Compounds derived from similar structures were tested on human HEK-293 cells, revealing varying levels of cytotoxicity. The least toxic derivative had an IC50 value of approximately 9.15 µg/mL .

The mechanisms underlying the biological activities of this compound involve:

- Enzyme Inhibition : The compound may act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Interaction : It may bind to specific receptors or proteins within cells, modulating their activity and leading to altered cellular responses.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Picolinic Acid Derivative : Starting from commercially available precursors.

- Trifluoromethylation : Utilizing reagents such as trifluoromethylsilane to introduce the trifluoromethyl groups.

- Purification : Employing methods like recrystallization or chromatography to obtain high-purity yields.

Case Studies

Several studies have documented the efficacy of compounds similar to this compound:

- Study on Antimicrobial Activity : A comparison was made between various trifluoromethyl-substituted compounds showing that those with dual trifluoromethyl groups exhibited enhanced antibacterial properties compared to mono-substituted analogs .

- Cytotoxicity Assessment : In vitro tests revealed that certain derivatives maintained over 20% cell viability at lower concentrations, indicating potential for therapeutic use with manageable toxicity profiles .

Propiedades

IUPAC Name |

6-[3,5-bis(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F6NO2/c15-13(16,17)8-4-7(5-9(6-8)14(18,19)20)10-2-1-3-11(21-10)12(22)23/h1-6H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSFCKHPCIOJSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647067 | |

| Record name | 6-[3,5-Bis(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887982-70-9 | |

| Record name | 6-[3,5-Bis(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.